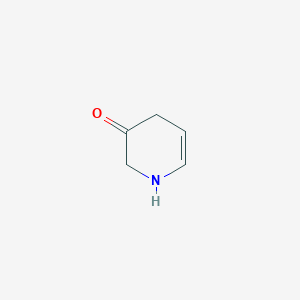![molecular formula C28H27N B14271097 N,N-Bis(4-ethylphenyl)[1,1'-biphenyl]-4-amine CAS No. 131783-28-3](/img/structure/B14271097.png)
N,N-Bis(4-ethylphenyl)[1,1'-biphenyl]-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(4-ethylphenyl)[1,1’-biphenyl]-4-amine is an aromatic amine compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two 4-ethylphenyl groups attached to a biphenyl core, making it a valuable material in organic electronics and other advanced technologies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-ethylphenyl)[1,1’-biphenyl]-4-amine typically involves the reaction of 4-ethylphenylamine with biphenyl derivatives under controlled conditions. One common method includes the use of Suzuki-Miyaura coupling reactions, which involve the cross-coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
For industrial-scale production, the synthesis of N,N-Bis(4-ethylphenyl)[1,1’-biphenyl]-4-amine may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(4-ethylphenyl)[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(4-ethylphenyl)[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Organic Electronics: It is used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Material Science: The compound is studied for its potential in developing advanced materials with unique electronic and optical properties.
Chemical Sensors: Its ability to undergo redox reactions makes it a candidate for use in chemical sensors and biosensors.
Pharmaceutical Research:
Wirkmechanismus
The mechanism by which N,N-Bis(4-ethylphenyl)[1,1’-biphenyl]-4-amine exerts its effects is primarily related to its ability to transport charge. In organic electronics, it facilitates the movement of holes (positive charge carriers) through the material, enhancing the efficiency of devices like OLEDs and OPVs . The molecular targets and pathways involved include interactions with the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the material, which are critical for charge transport.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Diphenyl-N,N’-bis(3-methylphenyl)-[1,1’-biphenyl]-4,4’-diamine: Known for its use in OLEDs as a hole transport material.
N,N’-Bis(4-methylphenyl)-N,N’-diphenyl-4,4’-biphenyldiamine: Another compound with similar applications in organic electronics.
Uniqueness
N,N-Bis(4-ethylphenyl)[1,1’-biphenyl]-4-amine stands out due to its specific structural configuration, which provides unique electronic properties. The presence of 4-ethylphenyl groups enhances its solubility and processability, making it a preferred choice in certain applications over its analogs.
Eigenschaften
CAS-Nummer |
131783-28-3 |
|---|---|
Molekularformel |
C28H27N |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
4-ethyl-N-(4-ethylphenyl)-N-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C28H27N/c1-3-22-10-16-26(17-11-22)29(27-18-12-23(4-2)13-19-27)28-20-14-25(15-21-28)24-8-6-5-7-9-24/h5-21H,3-4H2,1-2H3 |
InChI-Schlüssel |
HNTJYLLNISIJIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CC)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


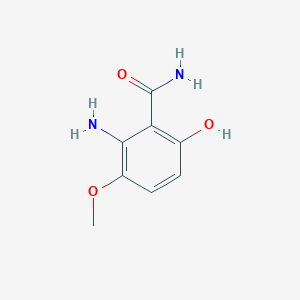
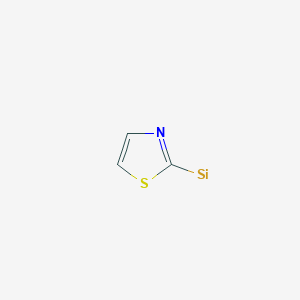


silane](/img/structure/B14271067.png)
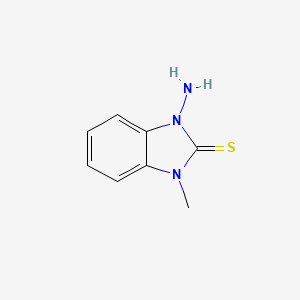
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14271073.png)
![1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14271074.png)
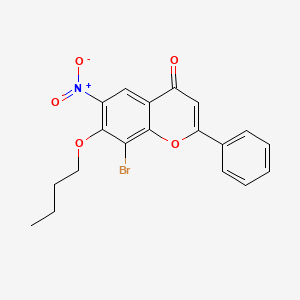
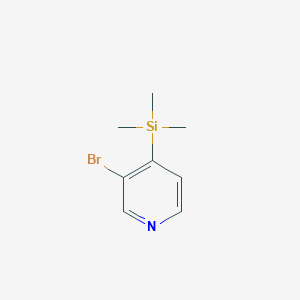
![Methyl 3-[(triethoxysilyl)oxy]propanoate](/img/structure/B14271081.png)
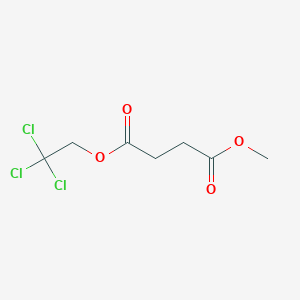
![6-Methyl-6-(3-oxobutyl)-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14271092.png)
